molecular formula C6H5Br2ClFN B13462376 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide

2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide

Cat. No.: B13462376
M. Wt: 305.37 g/mol
InChI Key: NQJOOBPTNCUWFP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide is a chemical compound with the molecular formula C6H4BrClFN·HBr It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide typically involves the bromination of 3-chloro-5-fluoropyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridines.

Scientific Research Applications

2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 3-Chloro-5-fluoropyridine
  • 2-Bromopyridine

Uniqueness

2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide is unique due to the presence of multiple functional groups (bromomethyl, chloro, and fluoro) on the pyridine ring. This combination of substituents provides the compound with distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions, making it a valuable tool in various scientific and industrial fields.

Biological Activity

2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide is a pyridine derivative notable for its unique halogenated structure, which includes bromine, chlorine, and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₆H₅BrClFN
  • Molecular Weight : Approximately 305.37 g/mol
  • Appearance : White to pink or orange-brown powder or crystalline solid

The presence of multiple halogen atoms significantly influences the compound's reactivity and biological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. The halogenated structure is often associated with enhanced activity against a range of microbial pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with cellular processes or enzyme functions.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to inhibit key signaling pathways involved in tumor growth. One study highlighted its potential as an Aurora kinase inhibitor, which plays a crucial role in cell division and proliferation. Inhibition of Aurora kinases is a viable strategy for cancer treatment, as these enzymes are often overexpressed in various cancers, including breast and lung cancer .

The specific mechanisms by which this compound exerts its biological effects involve interactions with biological targets such as proteins and nucleic acids. These interactions may lead to:

  • Inhibition of enzyme activity
  • Disruption of cellular processes related to growth and division

Such mechanisms are critical for understanding the compound's therapeutic potential and optimizing its use in drug development.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique features and potential applications:

Compound NameMolecular FormulaUnique Features
This compound C₆H₅BrClFNContains three halogens; potential anticancer activity
3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochlorideC₆H₄Cl₂FNTwo chlorine atoms; used in similar applications
3-Bromo-5-fluoropyridineC₅H₄BrFNLacks chloromethyl group; simpler structure

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of halogenated pyridine derivatives, including this compound. For example:

  • Antitumor Activity : In vitro studies demonstrated that this compound can inhibit the growth of cancer cell lines by targeting specific kinases involved in cell signaling pathways.
  • Synergistic Effects : Research has indicated that combining this compound with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines .

Properties

Molecular Formula

C6H5Br2ClFN

Molecular Weight

305.37 g/mol

IUPAC Name

2-(bromomethyl)-3-chloro-5-fluoropyridine;hydrobromide

InChI

InChI=1S/C6H4BrClFN.BrH/c7-2-6-5(8)1-4(9)3-10-6;/h1,3H,2H2;1H

InChI Key

NQJOOBPTNCUWFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CBr)F.Br

Origin of Product

United States

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